

1-(6-Ethoxypyridin-3-yl)ethanone chemical structure and IUPAC name

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Compound of Interest

Compound Name: 1-(6-Ethoxypyridin-3-yl)ethanone

Cat. No.: B1442903

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An In-Depth Technical Guide to **1-(6-Ethoxypyridin-3-yl)ethanone** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **1-(6-ethoxypyridin-3-yl)ethanone**, a key heterocyclic building block in modern medicinal and agricultural chemistry. We will delve into its chemical structure, definitive IUPAC nomenclature, and core physicochemical properties. The primary focus of this document is to present a robust and mechanistically sound synthetic strategy, moving beyond simplistic cataloging of reactions to explain the causal factors behind the selection of a palladium-catalyzed cross-coupling approach. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile intermediate.

Chemical Identity and Physicochemical Properties

1-(6-Ethoxypyridin-3-yl)ethanone is a disubstituted pyridine derivative. The pyridine core, an electron-deficient aromatic heterocycle, is functionalized with an electron-donating ethoxy group at the 6-position and an electron-withdrawing acetyl (ethanone) group at the 3-position. This electronic arrangement dictates its reactivity and utility as a synthetic intermediate.

Chemical Structure:

Caption: Chemical structure of **1-(6-Ethoxypyridin-3-yl)ethanone**.

Table 1: Core Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	1-(6-Ethoxypyridin-3-yl)ethanone	
CAS Number	885229-37-8	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
Physical Form	Solid	
Purity	≥98%	[1]
Storage Conditions	Store at room temperature, dry	[1]

Synthesis Pathway: A Mechanistic Approach via Negishi Cross-Coupling

Rationale for Method Selection: Overcoming Pyridine's Inherent Reactivity

A common strategy for synthesizing aryl ketones is the Friedel-Crafts acylation.[\[2\]](#) However, this method is fundamentally unsuitable for electron-deficient aromatic systems like pyridine. The nitrogen atom in the ring acts as a Lewis base, which would preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivated pyridinium salt and inhibiting the desired electrophilic aromatic substitution.[\[3\]](#)

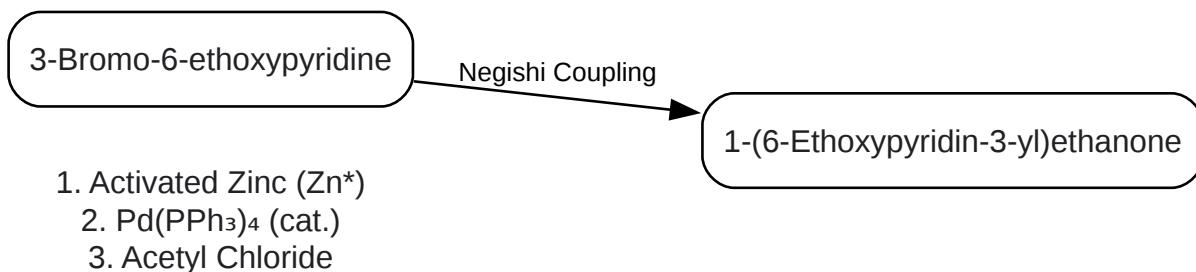
Therefore, a more sophisticated strategy is required. Modern palladium-catalyzed cross-coupling reactions provide a powerful and versatile solution. Among these, the Negishi coupling, which joins an organozinc compound with an organic halide, is exceptionally well-suited for this transformation due to its high functional group tolerance and broad scope, allowing for the coupling of sp²-hybridized carbon atoms.[\[4\]](#)[\[5\]](#)

This guide proposes a robust two-step synthesis starting from the readily available 3-bromo-6-ethoxypyridine.

Overall Synthetic Scheme

The synthesis proceeds via two main stages:

- Formation of the Organozinc Reagent: Activation of the C-Br bond in 3-bromo-6-ethoxypyridine with zinc metal to form the pyridylzinc halide.
- Palladium-Catalyzed Acylation: Coupling of the in-situ generated organozinc reagent with acetyl chloride.



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Caption: Proposed Negishi cross-coupling synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative methodology based on established principles of Negishi couplings and should be adapted and optimized under appropriate laboratory conditions.

Step 1: In-Situ Generation of (6-Ethoxypyridin-3-yl)zinc Bromide

- Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Maintain a positive pressure of dry nitrogen throughout the reaction.
 - Causality: Organozinc reagents and the $Pd(0)$ catalyst are sensitive to oxygen and moisture. An inert atmosphere is critical to prevent their degradation and ensure high reaction yields.
- Zinc Activation: Add activated zinc dust to the flask.

- Initiation: Add a solution of 3-bromo-6-ethoxypyridine in anhydrous tetrahydrofuran (THF) to the zinc suspension. Gentle heating may be required to initiate the formation of the organozinc reagent. The reaction progress can be monitored by the consumption of the starting material (e.g., via TLC or GC-MS).

Step 2: Palladium-Catalyzed Cross-Coupling

- Catalyst Addition: Once the organozinc formation is substantially complete, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$.
 - Expertise: The choice of catalyst is crucial. While $\text{Pd}(\text{PPh}_3)_4$ is a classic choice, modern catalyst systems involving ligands like XPhos can offer higher turnover numbers and milder reaction conditions.^[6]
- Acylation: Cool the reaction mixture (e.g., to 0 °C) and add a solution of acetyl chloride in anhydrous THF dropwise.
 - Trustworthiness: The slow addition of the highly reactive acyl chloride at a reduced temperature is a self-validating control measure to manage the exothermic nature of the reaction and prevent the formation of side products.
- Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
- Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield **1-(6-ethoxypyridin-3-yl)ethanone** as a solid.

Applications in Research and Drug Development

1-(6-Ethoxypyridin-3-yl)ethanone is not an end-product but a high-value intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated in subsequent synthetic steps.

- **Pharmaceutical Intermediate:** This compound is a key building block for more complex molecules, particularly those targeting the central nervous system (CNS).^[1] The pyridine scaffold is a common motif in bioactive compounds, and the ethoxy and acetyl groups provide handles for further functionalization to modulate properties like solubility, receptor binding, and metabolic stability.
- **Agrochemical Research:** The structural features of this molecule are also valuable in the design of novel pesticides and herbicides.^[1]
- **Versatile Building Block:** The combination of the nucleophilic ethoxy group and the electrophilic ketone, situated on an aromatic pyridine core, makes it a versatile reagent for constructing diverse chemical libraries for high-throughput screening.^[1]

Safety and Handling

As with all chemical reagents, **1-(6-Ethoxypyridin-3-yl)ethanone** should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Consult the Material Safety Data Sheet (MSDS) from the supplier for specific hazard information, handling, and disposal procedures.

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